Cas no 2319785-39-0 (N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)

N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- F6571-2538
- N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- AKOS040704779
- 2319785-39-0
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- Inchi: 1S/C18H24N2O5S/c1-14-20-17(12-24-14)15-4-6-16(7-5-15)26(22,23)19-13-18(25-11-10-21)8-2-3-9-18/h4-7,12,19,21H,2-3,8-11,13H2,1H3
- InChI Key: AHSZDBOLNRAYLZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2=COC(C)=N2)=CC=1)(NCC1(CCCC1)OCCO)(=O)=O
Computed Properties
- Exact Mass: 380.14059304g/mol
- Monoisotopic Mass: 380.14059304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 110Ų
N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-2538-4mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-75mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-25mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-2μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-10mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-2mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-50mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-15mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-5μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-2538-10μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2319785-39-0 | 10μmol |
$69.0 | 2023-09-08 |
N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Related Literature
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
Additional information on N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
N-{1-(2-Hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide: A Comprehensive Overview
The compound N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, identified by the CAS number 2319785-39-0, represents a complex organic molecule with significant potential in various fields of research and application. This compound is characterized by its intricate structure, which includes a cyclopentane ring substituted with a hydroxyethoxy group and a sulfonamide moiety attached to a benzene ring containing a 2-methyl oxazole substituent. The combination of these functional groups endows the molecule with unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the sulfonamide group in this compound suggests its potential role in modulating enzyme activity or serving as a scaffold for further chemical modifications. Additionally, the oxazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in medicinal chemistry.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis, such as nucleophilic substitution, condensation reactions, and oxidation techniques. Researchers have employed advanced methodologies to optimize the synthesis pathway, ensuring high yields and purity. The use of environmentally friendly reagents and catalytic systems has also been explored to align with green chemistry principles.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. The sulfonamide group is known to exhibit good bioavailability and pharmacokinetic properties, which are critical for drug candidates. Furthermore, the hydroxyethoxy substituent on the cyclopentane ring introduces hydrophilic character to the molecule, enhancing its solubility and ability to interact with biological systems.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional structure, binding affinity towards target proteins, and potential interactions within biological systems. Such computational approaches are invaluable for guiding experimental work and refining the compound's structure to improve its therapeutic profile.
In conclusion, N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it a versatile molecule with wide-ranging applications in drug discovery, materials science, and beyond. As research continues to unravel its full potential, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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